5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an acetyl group, a butenyl sulfanyl group, a chlorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the various functional groups. Common reagents used in these reactions include acetyl chloride, butenyl sulfanyl compounds, chlorophenyl derivatives, and cyanide sources. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The functional groups in the compound can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.
Uniqueness
5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Unlike other dihydropyridine derivatives, this compound’s structure allows for a broader range of chemical reactions and interactions, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-4-5-10-24-19-16(11-21)18(14-6-8-15(20)9-7-14)17(13(3)23)12(2)22-19/h4-9,18,22H,10H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVUVZGSYWPAR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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